Resources like PubChem [] and SureChEMBL [] provide the basic structure and properties of the molecule, but no mention of its use in scientific research.
A search for patents mentioning this specific compound may reveal potential applications, but such information may not be publicly available.
The presence of specific functional groups in 3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one suggests potential areas for investigation:
ZM39923 is a small molecule compound primarily recognized as a selective inhibitor of Janus kinase 3 (JAK3) and human tissue transglutaminase (TGM2). Its chemical formula is C23H25NO, and it has a molecular weight of approximately 331.46 g/mol. The compound is characterized by its unique structure, which includes a naphthalene moiety and an isopropylamino group, contributing to its biological activity. ZM39923 has been identified as a potent inhibitor with an inhibitory concentration (IC50) of 10 nM for TGM2 and varying pIC50 values for JAK1 and JAK3, indicating its potential therapeutic applications in diseases mediated by these targets .
ZM39923 undergoes specific chemical interactions that facilitate its inhibitory effects. Notably, it inhibits the activity of TGM2 through a thiol-dependent mechanism, which involves the reduction of an intramolecular disulfide bond. This reaction is crucial for the activation of TGM2, and ZM39923 effectively disrupts this process, leading to decreased enzyme activity . Additionally, it has been shown to interact with various signaling pathways by inhibiting JAK3 and JAK1, which are essential for cytokine-mediated signal transduction .
The biological activity of ZM39923 has been extensively studied, particularly in relation to its role as an inhibitor of JAK3 and TGM2. It exhibits significant anti-proliferative effects on CD4(+) T cells in rheumatoid arthritis models, where it induces apoptosis by inhibiting JAK3-STAT5 signaling pathways . Furthermore, ZM39923 has demonstrated protective effects in cellular models exposed to stressors like acrolein, suggesting its potential in neuroprotective applications . The compound's ability to modulate key signaling pathways positions it as a candidate for treating conditions such as autoimmune diseases and cancers.
The synthesis of ZM39923 involves several organic chemistry techniques. While specific synthetic routes are not detailed in the available literature, compounds of similar classes are typically synthesized through multi-step reactions involving condensation reactions between amines and carbonyl compounds. The final product is often purified using chromatography techniques to ensure high purity levels suitable for biological testing .
ZM39923 holds promise in various therapeutic applications due to its inhibitory effects on JAK3 and TGM2. Its primary applications include:
Interaction studies involving ZM39923 have highlighted its selectivity for JAK3 over other kinases. It shows pIC50 values of 7.1 for JAK3 and 4.4 for JAK1, indicating a stronger affinity for JAK3 . Additionally, ZM39923 has been shown to inhibit epidermal growth factor receptor (EGFR) with a lower affinity compared to its primary targets. These interaction profiles suggest that while ZM39923 can affect multiple pathways, its specificity for JAK3 makes it a valuable tool in studying JAK-related signaling pathways.
Several compounds share structural or functional similarities with ZM39923. Below is a comparison highlighting their uniqueness:
Compound Name | Target(s) | IC50 Values | Unique Features |
---|---|---|---|
ZM449829 | Janus Kinase | 5 nM | Metabolite of ZM39923; more potent |
Tyrphostin 47 | Various kinases | µM range | Broader kinase inhibition profile |
Cystamine | Transglutaminase | µM range | Non-selective; broader mechanism |
Rottlerin | Protein Kinase | 20 ± 10 µM | Targets multiple kinases |
ZM39923 stands out due to its high specificity for JAK3 and TGM2, making it a targeted therapeutic agent compared to other inhibitors that may exhibit broader or less selective activity profiles .